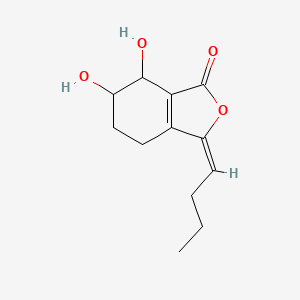

6,7-Dihydroxyligustilide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H16O4 |

|---|---|

Peso molecular |

224.25 g/mol |

Nombre IUPAC |

(3E)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+ |

Clave InChI |

DQNGMIQSXNGHOA-RUDMXATFSA-N |

SMILES isomérico |

CCC/C=C/1\C2=C(C(C(CC2)O)O)C(=O)O1 |

SMILES canónico |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Sinónimos |

senkyunolide I |

Origen del producto |

United States |

Occurrence, Isolation, and Advanced Structural Elucidation of 6,7 Dihydroxyligustilide

Natural Occurrence and Distribution in Botanical Sources

6,7-Dihydroxyligustilide is a naturally occurring phthalide (B148349) derivative found in specific medicinal plants. Its presence is well-documented in species belonging to the Apiaceae family, which are prominent in traditional medicine systems.

Identification in Angelica sinensis and Ligusticum chuanxiong

The compound this compound has been identified as a constituent of Angelica sinensis (Oliv.) Diels, commonly known as Dong Quai, and Ligusticum chuanxiong Hort. (also known as Chuanxiong). nih.govsci-hub.stpaperpublications.org In Angelica sinensis, it is one of several phthalides found in the root of the plant. nih.govsci-hub.stpaperpublications.orgresearchgate.net Both the (Z)-6,7-cis-dihydroxyligustilide and (E)-6,7-cis-dihydroxy-ligustilide isomers have been isolated from the ethanol (B145695) extract of Angelica sinensis roots. nih.gov Similarly, studies on the chemical constituents of Ligusticum chuanxiong have also confirmed the presence of this compound. medkoo.com

Occurrence as a Metabolite of Ligustilide (B1675387)

Beyond its direct isolation from botanical sources, this compound has been identified as a metabolite of ligustilide, a major bioactive component of Ligusticum chuanxiong. nih.govthieme-connect.com Following the oral administration of the essential oil of Ligusticum chuanxiong or pure ligustilide to rats, 6,7-dihydro-6,7-dihydroxyligustilide was one of the metabolites detected in urine. nih.govthieme-connect.com This indicates that ligustilide undergoes metabolic transformation in the body to form this compound.

Isolation Methodologies for this compound from Natural Matrices

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction followed by sophisticated purification techniques.

Extraction Techniques for Plant Materials

The initial step in isolating this compound involves extracting the compound from the plant matrix. A common method is the use of organic solvents. For instance, an ethanol extract of the roots of Angelica sinensis has been used as the starting material for the isolation of this compound. nih.govpaperpublications.org Other solvents like methanol (B129727) are also employed in the extraction of phthalides from plant materials. paperpublications.org Pressurized liquid extraction (PLE) coupled with gas chromatography-mass spectrometry (GC-MS) has been utilized for the analysis of various compounds, including this compound, from Angelica root, offering a rapid and sensitive method. researchgate.net

Chromatographic Purification Strategies (e.g., HPLC, GC-MS, Counter-Current Chromatography)

Following extraction, various chromatographic techniques are employed to separate and purify this compound from the complex mixture of plant constituents.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the analysis and purification of this compound. nih.govwiley.com HPLC with diode array detection has been used to analyze metabolites, including 6,7-dihydro-6,7-dihydroxyligustilide, in biological samples. nih.govthieme-connect.com It is also a key method for the quality control of herbal preparations containing this compound. wiley.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of this compound. sci-hub.stresearchgate.net This method has been used to determine the content of this compound in Angelica root extracts. researchgate.net The mass spectrum provides a molecular fingerprint that aids in the definitive identification of the compound. researchgate.net

Counter-Current Chromatography (CCC): While not explicitly detailed for this compound in the provided context, CCC is a valuable liquid-liquid partition chromatography technique used for separating natural products and could be a viable strategy for its purification.

Other Chromatographic Methods: Column chromatography over silica (B1680970) gel and macroporous resin has also been successfully used to isolate and purify this compound from plant extracts. scispace.com

Advanced Structural Characterization and Stereochemical Analysis

The definitive structure and stereochemistry of this compound have been established through a combination of advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) have been crucial in identifying the structure of metabolites like 6,7-dihydro-6,7-dihydroxyligustilide. nih.govthieme-connect.com

For a related compound, cis-Z,Z'-3a.7a',7a.3a'-dihydroxyligustilide, its structure was elucidated using NMR and MS spectra and was ultimately confirmed by X-ray single crystal diffraction analysis. nih.govmdpi.com This technique provides unambiguous information about the three-dimensional arrangement of atoms in a molecule. The relative configurations of the C-6 and C-7 positions in dihydroxyligustilide derivatives can be determined through the analysis of coupling constants in NMR spectra. acs.org For example, a small coupling constant between H-6 and H-7 is indicative of a cis configuration. acs.org

Data Tables

Table 1: Occurrence of this compound

| Botanical Source / Origin | Compound Form | Reference(s) |

| Angelica sinensis (Dong Quai) | (Z)-6,7-cis-dihydroxyligustilide, (E)-6,7-cis-dihydroxy-ligustilide | nih.govresearchgate.net |

| Ligusticum chuanxiong (Chuanxiong) | This compound | medkoo.com |

| Metabolite of Ligustilide | 6,7-dihydro-6,7-dihydroxyligustilide | nih.govthieme-connect.com |

Table 2: Isolation and Analysis Techniques for this compound

| Technique | Application | Reference(s) |

| Ethanol Extraction | Initial extraction from plant material | nih.govpaperpublications.org |

| Pressurized Liquid Extraction (PLE) | Rapid extraction for analysis | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Analysis and purification | nih.govwiley.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | sci-hub.stresearchgate.net |

| Column Chromatography | Isolation and purification | scispace.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | nih.govthieme-connect.com |

| X-ray Single Crystal Diffraction | Definitive stereochemical analysis | nih.govmdpi.com |

Spectroscopic Techniques for Elucidation (e.g., FT-ICR-MS, ¹H-NMR, 2D NMR, ECD)

The structural elucidation of this compound and its isomers relies on the combined application of several high-resolution spectroscopic methods. These techniques provide complementary information, from elemental composition to the precise three-dimensional arrangement of atoms.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

FT-ICR-MS is a powerful tool for determining the elemental composition of unknown compounds due to its exceptionally high resolving power and mass accuracy. unl.eduresearchgate.net This technique has been successfully employed in identifying metabolites of components from the essential oil of Ligusticum chuanxiong. In such studies, 6,7-dihydro-6,7-dihydroxyligustilide was identified as a metabolite, with FT-ICR-MS providing the high-accuracy mass data necessary to confirm its molecular formula, C₁₂H₁₆O₄. thieme-connect.com The high mass accuracy, often in the parts per billion (ppb) range, allows for the confident assignment of elemental formulas, which is the first crucial step in structural elucidation. unl.edu

¹H-NMR and ¹³C-NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the carbon-hydrogen framework of this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the chemical environment of each nucleus.

In derivatives of this compound, specific proton signals are diagnostic. For instance, the chemical shift of the vinylic proton H-8 is crucial for determining the geometry of the double bond at the C-3 position. acs.orgnih.gov A chemical shift value around 5.2-5.3 ppm typically indicates a (Z)-configuration, whereas values around 5.8 ppm suggest an (E)-configuration. acs.orgnih.gov The protons H-6 and H-7, attached to the carbons bearing the hydroxyl groups, exhibit characteristic signals whose coupling constant is vital for determining their relative stereochemistry. acs.orgnih.gov

Below is a table summarizing representative NMR data for a (Z)-6,7-dihydroxyligustilide derivative.

| Atom | ¹H-NMR (δ in ppm, J in Hz) | ¹³C-NMR (δ in ppm) |

| C-1 | - | ~167.6 |

| C-3a | - | ~148.6 |

| H-6 | ~6.00 (dt, J = 9.6, 4.3) | ~129.9 |

| H-7 | ~6.28 (dt, J = 9.6, 4.3) | ~117.1 |

| C-7a | - | ~124.0 |

| H-8 | ~5.22 (t, J = 7.8) | ~112.9 |

| Data derived from similar dihydroxyligustilide structures. acs.orgnih.gov |

2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are used to establish connectivity between atoms.

¹H-¹H COSY: This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. libretexts.org It helps to piece together the spin systems within the molecule, confirming the sequence of protons in the aliphatic ring of this compound. acs.org

ROESY/NOESY: These experiments detect through-space correlations between protons that are in close proximity, providing crucial information for stereochemical assignments. For example, the observation of a ROESY correlation between H-6 and H-7 can confirm their cis orientation on the ring. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules. acs.org The method involves comparing the experimentally measured ECD spectrum of the compound with spectra that are quantum chemically calculated for its possible enantiomers. acs.orgnih.gov A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., (6R, 7S)) allows for the unambiguous assignment of its absolute configuration. acs.orgnih.govresearchgate.net

Determination of Absolute and Relative Configurations (e.g., (6S,7R)-Senkyunolide I, (6R,7S)-Ligustilidiol)

The bioactivity of phthalides is often dependent on their specific stereochemistry, making the determination of both relative and absolute configurations essential.

Relative Configuration

Relative configuration describes the spatial arrangement of different parts of a molecule in relation to each other. reddit.comlibretexts.org In this compound, the key relative configuration is the orientation of the two hydroxyl groups at positions C-6 and C-7. This is determined as either cis (on the same side of the ring) or trans (on opposite sides). This assignment is primarily achieved through ¹H-NMR spectroscopy by analyzing the coupling constant (J-value) between H-6 and H-7. acs.orgnih.gov A small coupling constant (typically J < 5 Hz) indicates a cis relationship between these two protons, while a larger coupling constant would suggest a trans relationship. acs.orgnih.gov

Absolute Configuration

Absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, described using the Cahn-Ingold-Prelog (R/S) system. wikipedia.orglibretexts.org this compound has two chiral centers at C-6 and C-7, meaning it can exist as different stereoisomers.

Research has identified trans-6,7-dihydroxyligustilide as a racemic mixture, meaning it contains equal amounts of two enantiomers:

(6S,7R)-Senkyunolide I usask.ca

(6R,7S)-Ligustilidiol usask.ca

Senkyunolide I is a known natural phthalide found in plants like Ligusticum officinale and Angelica sinensis. usda.govmdpi.com Its enantiomer, ligustilidiol, has also been isolated from natural sources such as Ligusticum wallichii. usda.govresearchgate.net The identification of trans-6,7-dihydroxyligustilide as a racemic mixture of these two specific enantiomers highlights the importance of stereochemical analysis in understanding the composition of natural extracts and degradation products. usask.ca

Biosynthesis and Synthetic Approaches to 6,7 Dihydroxyligustilide

Proposed Biosynthetic Pathways in Natural Systems (e.g., from ligustilide)

The biosynthesis of 6,7-Dihydroxyligustilide in natural systems is understood to originate from its precursor, (Z)-ligustilide, which is an abundant bioactive component in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis. The transformation is primarily an oxidative process targeting the C6-C7 double bond of the ligustilide (B1675387) molecule.

Research indicates that the degradation and metabolism of (Z)-ligustilide can proceed through pathways including oxidation, hydrolysis, and isomerization to yield a variety of compounds, including this compound. nih.gov One proposed enzymatic mechanism involves the oxidation of ligustilide to form a (Z)-6,7-epoxyligustilide intermediate. researchgate.net This epoxide is then hydrolyzed to produce the corresponding diol, senkyunolide I, an isomer of this compound. researchgate.net Oxygen has been identified as a primary factor in these transformations. nih.gov

While a definitive enzyme has not been isolated for this specific conversion in plants, studies on the metabolism of ligustilide in rat liver microsomes have implicated several cytochrome P450 (CYP450) isoenzymes. nih.gov These enzymes are well-known for their role in phase I metabolism, which includes oxidation reactions like hydroxylation and epoxidation. mdpi.com Specifically, CYP3A4, CYP2C9, and CYP1A2 have been identified as the major isoenzymes involved in the in vitro metabolism of ligustilide, suggesting that similar enzymes could be responsible for the biosynthesis of its hydroxylated derivatives in natural systems. nih.gov

Interestingly, the conversion of (Z)-ligustilide to trans-6,7-dihydroxyligustilide has also been observed to occur spontaneously under certain storage conditions, particularly in aqueous solutions. usask.ca This non-enzymatic conversion suggests that this compound can be both a metabolic product and a degradation product of ligustilide. researchgate.netusask.ca

| Enzyme Family | Specific Isoenzyme | Proposed Role | Supporting Evidence | Citation |

|---|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Oxidative Metabolism | Metabolism significantly inhibited by ketoconazole (B1673606) (a CYP3A4 inhibitor) in rat liver microsomes. | nih.gov |

| Cytochrome P450 | CYP2C9 | Oxidative Metabolism | Metabolism significantly inhibited by trimethoprim (B1683648) (a CYP2C9 inhibitor) in rat liver microsomes. | nih.gov |

| Cytochrome P450 | CYP1A2 | Oxidative Metabolism | Metabolism significantly inhibited by α-naphthoflavone (a CYP1A2 inhibitor) in rat liver microsomes. | nih.gov |

Total Synthesis Strategies of this compound and Stereoisomers

Comprehensive, multi-step total synthesis strategies for this compound are not extensively documented in the scientific literature. Much of the available synthetic knowledge revolves around the direct conversion from its abundant natural precursor, (Z)-ligustilide. This transformation serves as the primary method for obtaining this compound and its stereoisomers for research purposes.

The conversion of (Z)-ligustilide is essentially a dihydroxylation of the C6-C7 olefin. This reaction can proceed non-enzymatically. Studies have shown that pure (Z)-ligustilide is unstable and can degrade, particularly when stored in an aqueous solution, to yield trans-6,7-dihydroxyligustilide. usask.ca This spontaneous conversion results in a racemic mixture, meaning it produces equal amounts of the (6S,7R) and (6R,7S) enantiomers. usask.ca The process is considered a degradation pathway involving oxidation and hydrolysis. researchgate.net

The relative configuration of the hydroxyl groups (cis or trans) has been determined through spectroscopic methods like NMR. A relatively small coupling constant (J) between the H-6 and H-7 protons is indicative of a cis configuration. acs.org The isolation of both cis- and trans-6,7-dihydroxyligustilides from natural sources or degradation studies highlights the existence of multiple stereoisomers. researchgate.net

| Transformation | Conditions/Reagents | Product(s) | Key Observations | Citation |

|---|---|---|---|---|

| Spontaneous Degradation | Storage in aqueous solution | trans-6,7-dihydroxyligustilide (racemic mixture) | The product is optically inactive, confirming a racemic mixture of enantiomers. Considered a non-enzymatic process. | usask.ca |

| Oxidation, Hydrolysis, Isomerization | Presence of oxygen | (E)-trans-6,7-dihydroxyligustilide, Senkyunolide I, Senkyunolide H | Oxygen is a key factor facilitating the degradation of Z-ligustilide into various hydroxylated derivatives. | nih.gov |

| Proposed Oxidation and Hydrolysis | Not specified (involves epoxidation intermediate) | Senkyunolide I (an isomer) | A proposed pathway involves the formation of (Z)-6,7-epoxyligustilide, which is then hydrolyzed to the diol. | researchgate.net |

Semisynthesis of this compound Analogs for Research Purposes

The semisynthesis of analogs starting directly from this compound is not a widely reported area of research. A more common strategy for producing related compounds involves the chemical modification of more abundant precursors like (Z)-ligustilide, followed by the hydroxylation step, or the total synthesis of a modified phthalide (B148349) backbone.

However, the chemical modification of related 6,7-dihydroxy-substituted heterocyclic cores provides a clear precedent for the types of analogs that could be generated from this compound for research. The two hydroxyl groups at the C-6 and C-7 positions are reactive sites suitable for derivatization.

For instance, esculetin (B1671247) (6,7-dihydroxycoumarin), a compound with a similar 6,7-dihydroxy aromatic pattern, has been used as a starting material for semisynthesis. mdpi.com Methylation of the two hydroxyl groups of esculetin has been successfully performed to synthesize 6,7-dimethoxycoumarin, a derivative with modified properties. mdpi.com This type of reaction, involving alkylation, acylation, or other modifications of the hydroxyl groups, represents a viable strategy for creating a library of this compound analogs. Such analogs would be valuable for structure-activity relationship (SAR) studies to explore how modifications to the diol moiety affect biological activity.

| Starting Compound | Reaction Type | Reagents | Product (Analog) | Purpose of Analog | Citation |

|---|---|---|---|---|---|

| Esculetin (6,7-Dihydroxycoumarin) | Methylation | Methylating agents (e.g., Dimethyl sulfate) | 6,7-Dimethoxycoumarin | To investigate the effect of modifying the phenolic hydroxyl groups on biological activity. | mdpi.com |

| 6,7-Diamino-4-methylcoumarin | Cyclization | Carboxylic acids or aldehydes | Imidazolocoumarins | To create fused heterocyclic systems with novel fluorescence and biological properties. | researchgate.net |

| 4,7-Dihydroxycoumarin | Condensation | Aminophenol derivatives | Aminophenol-coumarin hybrids | To synthesize new derivatives with potential antimicrobial and cytotoxic activities. | academie-sciences.fr |

Biological Activities and Mechanistic Investigations of 6,7 Dihydroxyligustilide

Cellular and Molecular Targets of 6,7-Dihydroxyligustilide

The biological effects of this compound are mediated through its interaction with specific cellular and molecular targets. nih.govnih.govcancer.govhelmholtz-munich.de These interactions can trigger a cascade of events, leading to changes in cellular function.

Receptor and Enzyme Interactions (e.g., xanthine (B1682287) oxidase inhibition, CYP19A1, CYP17A1)

This compound has been investigated for its ability to interact with and modulate the activity of various receptors and enzymes. msdmanuals.comfrontiersin.orgopenaccessjournals.com

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition can reduce the production of uric acid. wikipedia.org Inhibitors of this enzyme are used in the management of conditions like gout. wikipedia.orgdrugbank.com Natural products are a source of potential xanthine oxidase inhibitors. wikipedia.orgmdpi.com Studies have explored the inhibitory effects of various compounds on xanthine oxidase. For instance, luteolin (B72000) and quercetin (B1663063) have been shown to be competitive inhibitors of xanthine oxidase, while silibinin (B1684548) exhibits a mixed type of inhibition. nih.gov

CYP19A1 and CYP17A1: The enzymes CYP19A1 (aromatase) and CYP17A1 are crucial for the synthesis of androgens. atlantis-press.comfrontiersin.org Dysregulation of these enzymes is implicated in conditions such as polycystic ovary syndrome (PCOS). atlantis-press.com In silico docking studies have been performed to evaluate the binding affinity of phytochemicals, including this compound, to these enzymes. atlantis-press.com The results indicated that this compound has a binding score of -7.0 against CYP17A1 and a score of -7.1 against CYP19A1, suggesting potential interaction with these enzymes. atlantis-press.com

Signal Transduction Pathway Modulation (e.g., Nrf2-ARE pathway, NF-κB, p38 MAPK)

This compound has been shown to modulate several key signal transduction pathways that are critical in cellular responses to stress and inflammation.

Nrf2-ARE Pathway: The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.govresearchgate.netmdpi.commdpi.com Activation of this pathway leads to the expression of numerous antioxidant and detoxification genes. nih.govresearchgate.netmdpi.com Studies have shown that this compound is a potent inducer of quinone reductase, a marker of Nrf2-ARE pathway activation, in Hepa-1c1c7 cells with a concentration for doubling activity (CD value) of 2.2 µM. usask.ca

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Some studies suggest that compounds from related plant sources can inhibit the NF-κB pathway. ljmu.ac.ukresearchgate.net For example, certain compounds have been found to reduce the expression of NF-κB p65. researchgate.net

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and other extracellular stimuli. nih.govcellsignal.com It plays a role in various cellular processes, including differentiation and apoptosis. nih.govfrontiersin.org Some studies have indicated that p38 MAPK can be activated by various stimuli and, in turn, regulate the expression of inflammatory cytokines. nih.gov There is evidence that p38 MAPK can be involved in the activation of autophagy in response to certain stressors. cell-stress.com

Gene Expression Regulation

The modulation of signaling pathways by this compound ultimately leads to changes in the expression of specific genes. For instance, its activation of the Nrf2-ARE pathway results in the increased transcription of cytoprotective genes. nih.govnih.govusask.ca This regulation of gene expression is a key mechanism through which it exerts its biological effects.

In Vitro Mechanistic Studies

To understand the specific mechanisms of action of this compound, researchers have utilized various in vitro models and assays.

Cell-Based Models for Mechanistic Elucidation (e.g., Hepa-1c1c7 cells, microglial cells)

Hepa-1c1c7 cells: The mouse hepatoma cell line Hepa-1c1c7 is a well-established model for studying the induction of xenobiotic metabolism and the Nrf2-ARE pathway. usask.canih.govnih.govcellosaurus.orgatcc.org Studies using these cells have demonstrated that trans-6,7-dihydroxyligustilide is a potent inducer of quinone reductase, a key enzyme in this pathway. usask.ca

Microglial cells: Microglia are the resident immune cells of the central nervous system and are central to neuroinflammation. elifesciences.orgnih.govf1000research.com In vitro models using microglial cells, such as the BV-2 murine microglial cell line, are employed to study neuroinflammatory processes and the effects of various compounds. f1000research.com These models allow for the investigation of pro-inflammatory gene expression and cytokine production. nih.gov

Biochemical and Functional Assays for Target Engagement

Biochemical and functional assays are essential for confirming that a compound physically interacts with its intended molecular target within a cellular environment. nih.govdiscoverx.compelagobio.comyoutube.com

Enzyme Inhibition Assays: To determine the inhibitory potential of compounds on enzymes like xanthine oxidase, biochemical assays are performed. mdpi.comnih.gov These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor to calculate parameters like the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by half. medchemexpress.com

Molecular Docking Studies: In silico molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (like this compound) and a target protein (like CYP17A1 or CYP19A1). atlantis-press.com This method provides insights into the potential for a compound to bind to a specific molecular target. atlantis-press.com

Table of Research Findings

| Activity/Target | Model/Assay | Key Finding | Reference |

| Enzyme Interaction | |||

| Xanthine Oxidase | Not specified for this compound | General context on inhibitors provided. | wikipedia.orgdrugbank.commdpi.comnih.govmedchemexpress.com |

| CYP19A1 | In silico docking | Vina score of -7.1, suggesting potential binding. | atlantis-press.com |

| CYP17A1 | In silico docking | Vina score of -7.0, suggesting potential binding. | atlantis-press.com |

| Signal Transduction | |||

| Nrf2-ARE Pathway | Hepa-1c1c7 cells | Potent inducer of quinone reductase (CD value = 2.2 µM). | usask.ca |

| NF-κB Pathway | General context | Related compounds show inhibitory effects. | ljmu.ac.ukresearchgate.net |

| p38 MAPK Pathway | General context | Pathway involved in stress and inflammation. | nih.govcellsignal.comnih.govfrontiersin.org |

| In Vitro Models | |||

| Hepa-1c1c7 Cells | Cell-based assay | Used to demonstrate Nrf2-ARE pathway activation. | usask.ca |

| Microglial Cells | General context | Used to study neuroinflammation. | elifesciences.orgnih.govf1000research.comnih.gov |

Preclinical In Vivo Mechanistic Studies

Preclinical in vivo studies are crucial for understanding the biological effects and mechanisms of action of a compound before it can be considered for human trials. These studies utilize animal models to investigate how a substance is metabolized and what biomarkers are affected, providing insights into its potential therapeutic applications.

Animal Models for Investigating Biological Effects at a Mechanistic Level

Animal models are indispensable tools in biomedical research, allowing for the investigation of physiological and pathological processes in a controlled environment. mdpi.com They are particularly important for studying the in vivo effects of compounds like this compound.

Rat models are frequently used in metabolic studies to understand how a compound is processed and distributed in a living organism. nih.gov For instance, the ZDSD rat is a model for obesity, metabolic syndrome, and diabetes, mimicking the progression of these diseases in humans. nih.gov Such models are valuable for investigating the potential therapeutic effects of compounds on metabolic disorders. Studies involving rat models have been used to examine the pharmacokinetics of various substances, including the simultaneous quantification of this compound and other compounds in rat plasma. researchgate.net

In the context of this compound, rat models of sepsis with liver injury have been employed to study its effects on neuroinflammation. sci-hub.st These studies help to elucidate the compound's mechanism of action in complex disease states. The use of animal models also extends to toxicological studies and the investigation of drug interactions, providing a comprehensive preclinical profile.

The following table summarizes the use of animal models in relevant research:

| Animal Model | Application | Research Focus |

| Rat | Metabolism Studies | Pharmacokinetics and distribution of this compound. researchgate.net |

| Rat (Sepsis Model) | Disease Investigation | Effects on neuroinflammation in sepsis-induced liver injury. sci-hub.st |

| Rat (Metabolic Syndrome Model) | Disease Investigation | Study of compounds on obesity, diabetes, and related metabolic disorders. nih.govnih.gov |

| Zebrafish | Bioactivity Assays | In vivo screening for angiogenesis inhibition and other biological activities. researchgate.net |

Biomarker Analysis and Mechanistic Insights from Preclinical Studies

Biomarker analysis is a critical component of preclinical research, providing measurable indicators of a biological state or condition. wuxiapptec.com In drug development, biomarkers are used to assess both the safety and the efficacy of a new compound. wuxiapptec.comcrownbio.com

In preclinical studies of this compound and related compounds, researchers have investigated various biomarkers to understand their mechanisms of action. For example, in studies of sepsis, a decrease in cerebral neuroinflammation has been observed, indicating a potential anti-inflammatory effect. sci-hub.st

Phthalides, the class of compounds to which this compound belongs, have been shown to possess anti-inflammatory effects in both in vitro and in vivo models. researchgate.net Investigations into the mechanisms of related compounds have pointed towards the Nrf2/HO-1 signaling pathway as a potential target for mitigating oxidative stress and inflammation. researchgate.net

The following table details key biomarkers and the mechanistic insights gained from preclinical studies of related phthalide (B148349) compounds:

| Biomarker Category | Specific Biomarkers | Mechanistic Insight |

| Inflammatory Markers | Proinflammatory cytokines (e.g., IL-1, TNF-α) | Inhibition of these markers suggests anti-inflammatory activity. researchgate.net |

| Oxidative Stress Markers | Nrf2, HO-1 | Upregulation of this pathway indicates a protective effect against oxidative stress. researchgate.net |

| Apoptosis Markers | Caspases, Bcl-2 family proteins | Modulation of these markers can indicate effects on cell survival and death pathways. |

| Angiogenesis Markers | Vascular Endothelial Growth Factor (VEGF) | Inhibition of VEGF suggests potential anti-angiogenic activity. researchgate.net |

These preclinical findings provide a foundation for further investigation into the therapeutic potential of this compound.

Structure Activity Relationship Sar Studies of 6,7 Dihydroxyligustilide and Analogs

Design and Synthesis of 6,7-Dihydroxyligustilide Analogs for SAR

The design of analogs for SAR studies of this compound often starts from the parent compound, (Z)-ligustilide, a major bioactive component isolated from medicinal plants like Ligusticum chuanxiong and Angelica sinensis. nih.gov The synthetic and semi-synthetic modification of this phthalide (B148349) scaffold allows for the introduction of new functional groups and the alteration of existing ones to probe their importance for biological activity.

A primary focus has been the modification of the dihydrofuranone ring of the ligustilide (B1675387) framework. The introduction of hydroxyl groups at the C-6 and C-7 positions, creating this compound, is a key transformation. These derivatives, such as senkyunolide H ((Z)-6,7-dihydroxy-6,7-dihydroligustilide) and senkyunolide I ((E)-6,7-dihydroxy-6,7-dihydroligustilide), have been isolated from Cnidium rhizome and serve as critical tools for SAR analysis. nih.gov Further derivatization can include the synthesis of compounds with alternative substitutions at these positions, such as the (Z)-6-hydroxy-7-chloro-6,7-dihydroligustilide (senkyunolide L), which was likely formed during extraction processes. nih.gov

The synthesis of phthalide derivatives, in general, can be achieved through various chemical strategies. Methods often involve the cyclocondensation of reagents like guanidine (B92328) derivatives with aldehydes and ketones. dntb.gov.ua More contemporary and environmentally benign schemes for creating the core phthalide structure utilize reagents such as ammonium (B1175870) chloride. nih.gov For creating diverse analogs, chemists can employ techniques like Claisen-Schmidt condensation to form chalcone (B49325) intermediates, which are then cyclized to yield the flavanone (B1672756) or, in this case, the phthalide backbone, ready for further functionalization. nih.gov These synthetic approaches provide access to a library of compounds where specific structural elements, such as the butylidene side chain, the lactone ring, and substituents on the dihydrofuranone portion, are systematically varied.

Identification of Key Pharmacophoric Elements

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. dovepress.com SAR studies comparing this compound with its parent compound and other derivatives have illuminated several key pharmacophoric elements responsible for its effects, particularly on the inhibition of smooth muscle cell proliferation. nih.gov

A comparative study of various phthalides isolated from Cnidium rhizome established a clear hierarchy of potency, providing direct insight into the crucial structural features. nih.gov These findings demonstrate that the presence and stereochemistry of the hydroxyl groups at the C-6 and C-7 positions are paramount.

Key Pharmacophoric Features:

The Phthalide Lactone Ring: This core scaffold is fundamental to the activity of this class of compounds.

6,7-Dihydroxy Functionality: The introduction of two hydroxyl groups at the C-6 and C-7 positions significantly enhances activity compared to the parent compound, ligustilide. nih.gov Senkyunolide H ((Z)-6,7-dihydroxy-6,7-dihydroligustilide) is substantially more potent than ligustilide. nih.gov

(Z)-Stereochemistry at C-6 and C-7: The spatial orientation of the hydroxyl groups is critical. The (Z)-isomer, senkyunolide H, is markedly more active than its (E)-isomer, senkyunolide I. nih.gov This suggests that a specific geometric arrangement is necessary for optimal interaction with the biological target. The study concluded that the (Z)-6,7-dihydroxy configuration is essential for the observed anti-proliferative effects. nih.gov

Substitution at C-7: Further modification can enhance potency. Senkyunolide L, which features a chlorine atom at C-7 instead of a hydroxyl group, showed the highest potency in the series, indicating that this position is a key site for modification to improve activity. nih.gov

The following table summarizes the relative inhibitory potency of various ligustilide derivatives on the competence phase of serum-induced smooth muscle cell proliferation, illustrating the structure-activity relationships. nih.gov

| Compound Name | Key Structural Features | Relative Potency |

| Senkyunolide L | (Z)-6-hydroxy-7-chloro | Most Potent |

| Senkyunolide H | (Z)-6,7-dihydroxy | High |

| Senkyunolide J | (E)-6,7-dihydroxy (tetrahydro) | Moderate |

| Senkyunolide I | (E)-6,7-dihydroxy | Moderate-Low |

| (Z)-Ligustilide | Parent compound (no 6,7-OH) | Low |

| Butylidenephthalide | Simplified phthalide | Lowest Potency |

Table based on research findings on the inhibition of smooth muscle cell proliferation. nih.gov

Computational Approaches in SAR Prediction and Molecular Docking

Computational methods, particularly molecular docking, are powerful tools for predicting and rationalizing the structure-activity relationships of bioactive molecules. dovepress.com These approaches simulate the interaction between a ligand (e.g., this compound) and a macromolecular target, such as a protein or enzyme, to estimate binding affinity and visualize the binding mode. dovepress.comfrontiersin.org

While specific molecular docking studies on a full series of this compound analogs are not extensively documented, research on the parent compound, ligustilide, provides a valuable foundation. Molecular docking simulations have been performed to understand how ligustilide interacts with various biological targets. For instance, studies have docked ligustilide into the active sites of proteins like GTP cyclohydrolase 1 (Gch1) and TRPA1 cation channel. nih.govfrontiersin.org These simulations revealed that ligustilide's binding is often stabilized by hydrophobic contacts and hydrogen bonds. frontiersin.org In one study, ligustilide was predicted to form hydrogen bonds and hydrophobic interactions within the binding pocket of Gch1. frontiersin.org Another study identified that a metabolite of ligustilide, 6,7-epoxyligustilide, forms a covalent bond with a cysteine residue (Cys703) in the TRPA1 channel. nih.gov

Extrapolating from these findings, the introduction of the 6,7-dihydroxy groups in this compound would be expected to significantly alter its binding profile. The two hydroxyl groups provide additional hydrogen bond donor and acceptor sites. This would likely enable the molecule to form more extensive and stronger hydrogen bond networks with amino acid residues in a target's binding site, potentially explaining its enhanced potency compared to ligustilide. nih.gov The critical importance of the (Z)-stereochemistry further suggests that a precise orientation of these hydroxyl groups is required to engage with specific residues in the target's active site. nih.gov A computational model would likely show that only the (Z)-isomer can achieve the optimal geometry for these favorable interactions, providing a structural rationale for the observed SAR.

Metabolic Fate and Pharmacokinetics of 6,7 Dihydroxyligustilide in Preclinical Models

Identification and Characterization of Metabolites

The primary context in which 6,7-Dihydroxyligustilide has been identified and characterized is as a metabolite of its precursor compound, ligustilide (B1675387). In preclinical studies using rat models, researchers have investigated the biotransformation of ligustilide following oral administration.

A key study analyzing the urine, feces, and bile of rats identified several metabolites of ligustilide. nih.govthieme-connect.com High-performance liquid chromatography coupled with diode array detection was used to profile the metabolites, which were then isolated and structurally identified using advanced analytical techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and proton nuclear magnetic resonance (1H-NMR). nih.govthieme-connect.com

In this research, 6,7-dihydro-6,7-dihydroxyligustilide was identified as a significant metabolite (designated as M1) present in the urine of rats dosed with ligustilide. nih.govthieme-connect.com This identification confirms a key metabolic pathway for ligustilide involves the hydroxylation of its core structure to produce this compound. The literature reviewed does not provide evidence for the further metabolism of this compound itself, suggesting it may be a terminal metabolite that is prepared for excretion.

| Metabolite ID | Compound Name | Method of Identification |

|---|---|---|

| M1 | 6,7-dihydro-6,7-dihydroxyligustilide | FT-ICR-MS, 1H-NMR |

| M2 | 3,5-dihydroxy-3-butylphthalide | FT-ICR-MS, 1H-NMR |

| M3 | 6,7-dihydro-6-hydroxy-7-sulfmethylligustilide | FT-ICR-MS, 1H-NMR |

| M4 | 5-hydroxy-3-butylidenephthalide | FT-ICR-MS, 1H-NMR |

Pharmacokinetic Studies in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion - ADME)

Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound following its direct administration in preclinical models are limited in the available scientific literature. sci-hub.st Most research has focused on its role as a marker compound for quality control or for the pharmacokinetic study of complex herbal formulations rather than on its individual ADME profile. researchgate.net

The existing evidence pertains primarily to its detection as part of the excretion profile of its parent compound, ligustilide.

Absorption: Data on the specific oral bioavailability and absorption rate of this compound are not available.

Distribution: No studies detailing the tissue distribution of this compound were identified.

Metabolism: As discussed, this compound is a product of the metabolism of ligustilide. nih.govthieme-connect.com Information on its own subsequent biotransformation is not presently available.

Excretion: this compound has been identified as a urinary metabolite in rats, confirming its elimination via the kidneys after being formed from its precursor. nih.govthieme-connect.com Studies analyzing the metabolites of ligustilide have successfully detected this compound in the urine of Wistar rats. nih.gov

The lack of dedicated ADME studies for this compound highlights a gap in the understanding of its complete pharmacokinetic behavior. sci-hub.st

Enzyme Systems Involved in this compound Metabolism

The biotransformation of chemical compounds in the body is mediated by specific enzyme systems, primarily categorized into Phase I and Phase II reactions.

The formation of this compound from ligustilide is a dihydroxylation reaction, which is a classic Phase I oxidative process. nih.govthieme-connect.com These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.compharmacologyeducation.org CYPs are heme-containing monooxygenases responsible for metabolizing a vast number of xenobiotics by introducing or exposing polar functional groups, such as hydroxyl (-OH) groups, to increase their water solubility and facilitate excretion. mdpi.com Therefore, it is inferred that CYP enzymes are the primary system responsible for the biotransformation of ligustilide into this compound in preclinical models.

Interestingly, evidence suggests that this compound is not merely a passive metabolite but may also interact with metabolic enzyme systems. Research has shown that it can act as an inducer of Phase II metabolizing enzymes . google.com Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs), further process metabolites from Phase I by conjugating them with endogenous molecules to create more water-soluble compounds that can be easily eliminated from the body. nih.gov The ability of this compound to induce these enzymes suggests it may play a role in modulating its own clearance as well as the metabolism of other co-administered substances.

| Enzyme System Phase | Enzyme Family (Inferred/Identified) | Role in Relation to this compound | Source |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) Superfamily | Inferred to catalyze the formation of this compound from ligustilide via oxidation. | nih.govthieme-connect.commdpi.compharmacologyeducation.org |

| Phase II | Phase 2 Metabolizing Enzymes (e.g., UGTs, GSTs) | Induced by this compound, suggesting a role in subsequent conjugation and clearance. | google.com |

Analytical Methodologies for 6,7 Dihydroxyligustilide in Research Applications

Chromatographic Quantification Methods in Biological Matrices (e.g., LC-MS, LC-MS/MS, GC-MS)

Chromatographic methods are the cornerstone for separating 6,7-Dihydroxyligustilide from the intricate components of biological matrices such as plasma, urine, and tissue homogenates. cdc.govjfda-online.com The choice of method depends on the analyte's properties and the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS & LC-MS/MS):

LC-MS and its tandem version, LC-MS/MS, are the most prevalent and powerful techniques for the quantification of this compound in biological fluids. researchgate.net These methods offer high sensitivity and specificity, allowing for the detection of low concentration levels typical in pharmacokinetic studies. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC), a high-resolution variant of HPLC, is often coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) for enhanced separation and identification. njucm.edu.cnrsc.orgrsc.org

A validated LC-MS method was developed for the concurrent measurement of this compound and gastrodin (B1674634) in rat plasma, demonstrating its applicability in pharmacokinetic research. researchgate.net In such methods, sample preparation often involves protein precipitation with solvents like acetonitrile (B52724) or solid-phase extraction (SPE) to remove interfering substances from the plasma. nih.govnih.gov The chromatographic separation is typically achieved on a reverse-phase C18 column. njucm.edu.cnmdpi.com The mass spectrometer is usually operated in positive or negative electrospray ionization (ESI) mode, monitoring specific mass-to-charge (m/z) transitions for the parent compound and its fragments to ensure accurate quantification. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis in Rat Plasma

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC or HPLC System rsc.orgjapsonline.com |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) scientific.netresearchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) njucm.edu.cnmdpi.com |

| Flow Rate | 0.2 - 0.4 mL/min nih.gov |

| Injection Volume | 5 - 20 µL nih.govjapsonline.com |

| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer rsc.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode rsc.org |

| Monitored Transition (Example) | Specific m/z for parent ion > fragment ion |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique used for the analysis of phthalides, including this compound, particularly in volatile samples like essential oils from plants. researchgate.netnih.gov For GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column before entering the mass spectrometer for detection and identification. The identification of compounds is based on their retention time and the comparison of their mass spectra with library data. nih.govimpactfactor.org

In an analysis of celery leaf oil, GC-MS was used to identify isomeric compounds of Z-6,7-dihydroxyligustilide (Senkyunolide I) and E-6,7-dihydroxyligustilide. researchgate.net The identification relied on the distinct fragmentation patterns observed in their mass spectra. researchgate.net While highly effective for certain sample types, GC-MS may require derivatization for less volatile compounds to improve their chromatographic behavior. spectroscopyonline.com

Table 2: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Gas Chromatograph |

| Column | Capillary Column (e.g., HP-5MS) |

| Carrier Gas | Helium (99.9%) at a constant flow rate nih.gov |

| Injector Temperature | 250 - 280 °C nih.gov |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) nih.gov |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Source | Electron Ionization (EI), 70 eV nih.gov |

| Scan Range | 50-1000 m/z nih.gov |

Bioanalytical Method Validation for Research Applications

To ensure the reliability and accuracy of quantitative data from research studies, the analytical methods used must undergo rigorous validation. ich.orgrrml.ro Bioanalytical method validation demonstrates that a specific method is suitable for its intended purpose by assessing a set of key parameters as defined by international guidelines. rrml.roeuropa.eu For chromatographic assays, a full validation typically includes selectivity, calibration curve, range, accuracy, precision, recovery, and stability. nih.govgabi-journal.net

Selectivity and Specificity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. gabi-journal.netnih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time. gabi-journal.net

Calibration Curve and Linearity : A calibration curve, consisting of a blank sample, a zero sample, and at least six non-zero concentration levels, is used to demonstrate the relationship between analyte concentration and instrument response. europa.eu The linearity of this curve is generally confirmed if the coefficient of determination (r²) is greater than 0.99. koreascience.kreurl-pesticides.eu

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. europa.eu These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on different days (inter-day precision). japsonline.com Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification). europa.eugabi-journal.net

Lower Limit of Quantification (LLOQ) : This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.goveuropa.eu

Recovery : The extraction efficiency of the method is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. japsonline.comnih.gov

Stability : The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. rrml.roeuropa.eu

Table 3: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 koreascience.kreurl-pesticides.eu |

| Accuracy | Closeness of mean test results to the true concentration | Mean value should be within 85% to 115% of the nominal value (80% to 120% at LLOQ). japsonline.com |

| Precision (%CV) | Closeness of agreement among a series of measurements | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). europa.eu |

| Recovery | Extraction efficiency of the analytical method | Consistent, precise, and reproducible. japsonline.comgabi-journal.net |

| Stability | Analyte stability under various storage and handling conditions | Analyte concentration should remain within ±15% of the initial concentration. europa.eu |

Application of Hyphenated Techniques in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures like herbal extracts. ijpsjournal.comiipseries.orgnih.gov The analysis of traditional Chinese medicines, such as those derived from Ligusticum chuanxiong or Angelica sinensis, requires powerful analytical tools to separate and identify dozens to hundreds of chemical constituents. njucm.edu.cnresearchgate.net

UPLC-Q-TOF-MS is a premier hyphenated technique for this purpose. njucm.edu.cnresearchgate.net It combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a Q-TOF mass spectrometer. rsc.orgrsc.org This allows for the tentative identification of compounds, including this compound, by comparing their exact mass, isotopic distribution, and fragmentation patterns with known compounds and literature data, even when reference standards are not available. njucm.edu.cnscientific.net

For instance, UPLC-Q-TOF-MS has been successfully used to perform qualitative analysis of the chemical components in the water extract of Ligusticum chuanxiong, where this compound was among the identified compounds. njucm.edu.cn Similarly, this technique was applied to analyze the constituents of Angelica sinensis in a traditional formula, again identifying this compound. magtechjournal.com These metabolomics-style approaches are crucial for chemical profiling, quality control of herbal products, and understanding the material basis of their pharmacological effects. rsc.orgrsc.org The combination of chromatographic separation with bioassays can further aid in the direct identification of active compounds from these complex matrices. researchgate.net

Future Research Directions for 6,7 Dihydroxyligustilide

Exploration of Novel Biological Targets and Mechanistic Pathways

While initial studies have linked 6,7-Dihydroxyligustilide and its parent compounds to pathways like the Nrf2-Keap1 system, the full spectrum of its molecular interactions remains largely uncharted. usask.ca Future investigations must prioritize the identification of novel biological targets. Systems biology and drug repositioning approaches, which have been successful in identifying new therapeutic uses for existing drugs, can provide a framework for this exploration. nih.gov By analyzing gene expression data from cells or tissues treated with this compound, researchers can construct gene co-expression networks to pinpoint hub genes and pathways that are significantly modulated by the compound. nih.gov

For instance, computational docking studies have suggested potential interactions between this compound and enzymes like CYP19A1 and CYP17A1, which are involved in steroidogenesis. atlantis-press.com Further experimental validation of these predicted targets is a critical next step. Moreover, given the use of its source plants in treating conditions like migraines, future research could explore its effect on neurological pathways, such as those involving 5-hydroxytryptamine (serotonin) and dopamine (B1211576) receptors. researchgate.net A comprehensive understanding of its metabolic fate is also essential, as metabolites of related compounds have been identified, and these metabolites may possess their own distinct biological activities. thieme-connect.com The ultimate goal is to move beyond known effects and build a comprehensive map of the compound's mechanism of action, which is fundamental for discovering new therapeutic applications. nih.gov

Advanced In Vitro Model Development for Mechanistic Insights

To gain deeper mechanistic insights, research must evolve beyond traditional two-dimensional (2D) cell cultures. uu.nl While useful for initial screening, 2D models often fail to replicate the complex architecture and physiological responses of human tissues. uu.nllek.com The future of in vitro testing lies in the adoption of advanced, human-relevant systems such as three-dimensional (3D) organoids and microphysiological systems (MPS), often called "organ-on-a-chip" technology. nih.govfrontiersin.org

These models can more accurately simulate the in vivo environment by incorporating multiple cell types, cell-matrix interactions, and dynamic fluid flow. uu.nlfrontiersin.org For a compound like this compound, which is studied for effects on vascular and neural systems, deploying brain-on-a-chip or vessel-on-a-chip models could be particularly insightful. nih.govfrontiersin.org For example, a combined gut and liver-on-a-chip model could effectively mimic how the compound is absorbed and metabolized in the body. nih.gov Using induced pluripotent stem cells (iPSCs) from patients to create these models can further enhance their relevance, allowing for the study of the compound's effect in a disease-specific context. frontiersin.org These advanced platforms enable more predictive assessments of efficacy and can reveal complex cellular behaviors that are not observable in simpler systems. lek.com

Integration of Multi-Omics Approaches in this compound Research

A singular focus on one aspect of cellular function is insufficient to understand the multifaceted effects of a bioactive compound. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic strategy. nih.govnih.gov This approach provides a comprehensive view of the molecular cascade triggered by this compound, from gene expression changes (transcriptomics) to alterations in protein levels (proteomics) and metabolic activity (metabolomics). mdpi.comtechscience.com

Applying a multi-omics framework can help identify novel biomarkers of the compound's activity and elucidate its mechanism of action with unprecedented detail. techscience.com For example, integrating single-cell RNA-sequencing with assays for chromatin accessibility (like ATAC-seq) can reveal how the compound alters gene expression in specific cell populations and what regulatory elements are involved. researchgate.net This integrated analysis can uncover entire pathways that are dysregulated by the compound, providing new clues for therapeutic intervention and patient stratification in a precision medicine context. mdpi.com Such comprehensive datasets are invaluable for understanding the complex biology underlying the compound's effects and for the rational development of new drugs. nih.gov

Chemoinformatics and In Silico Modeling for Compound Optimization

Computational methods are indispensable tools for accelerating drug discovery and development. mdpi.comnih.gov For this compound, chemoinformatics and in silico modeling represent a key future direction for structural optimization and functional prediction. enamine.netnih.gov Building on initial computational work, such as quantum chemistry calculations and molecular docking studies, future research can employ more advanced techniques. atlantis-press.comresearchgate.net

Molecular dynamics simulations, for instance, can clarify the stability of the interactions between this compound and its protein targets over time, offering a more dynamic picture than static docking. kallipos.gr These computational approaches can be used to design and screen virtual libraries of structural analogs, identifying modifications that could enhance binding affinity, selectivity, or pharmacokinetic properties. enamine.netnih.gov This process, known as lead optimization, is crucial for refining a natural product into a viable drug candidate. enamine.net Furthermore, generative artificial intelligence (AI) is an emerging technology that can create novel, realistic virtual representations (Digital Twins) of biological systems to run in silico experiments, potentially accelerating the entire drug discovery process from target identification to predicting clinical outcomes. nih.gov

Table 1: Proposed Future Research Methodologies for this compound

| Research Area | Methodology/Technology | Potential Application for this compound |

|---|---|---|

| Novel Target Identification | Systems Biology & Gene Co-expression Network Analysis | Identify novel protein targets and key molecular pathways modulated by the compound in relevant cell types (e.g., neurons, endothelial cells). nih.gov |

| Mechanistic Insights | 3D Organoids & Organ-on-a-Chip (e.g., Brain-on-a-Chip) | Study the compound's effect on complex, tissue-level physiology, such as neurovascular unit function or blood-brain barrier penetration. nih.govfrontiersin.org |

| Integrative Biology | Multi-Omics (Genomics, Proteomics, Metabolomics) | Generate a comprehensive map of the cellular response to the compound, identify biomarkers of efficacy, and elucidate metabolic pathways. nih.govmdpi.com |

| Compound Optimization | Molecular Dynamics Simulations & Generative AI | Predict binding stability with targets, design structural analogs with improved properties, and accelerate the drug development cycle through in silico experiments. kallipos.grnih.gov |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Z)-ligustilide |

| Ferulic acid |

| Gastrodin (B1674634) |

| Parishin |

| Parishin B |

| Parishin C |

| Senkyunolide I |

| Senkyunolide H |

| 5-hydroxytryptamine (Serotonin) |

Q & A

Q. What are the standard analytical methods for identifying and quantifying 6,7-Dihydroxyligustilide in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. For example, Angelica species extracts are typically analyzed using a C18 column (e.g., 150 mm × 4.6 mm, 5 μm), methanol-water gradients, and a flow rate of 1.0 mL/min. Volatile components like this compound are separated using optimized parameters (e.g., 60% mobile phase B, 10–15 min runtime) . Structural confirmation requires 2D NMR techniques (COSY, NOESY, HMBC) to resolve stereochemical ambiguities, as demonstrated in regioselective cycloaddition studies of related compounds .

Q. How can researchers ensure the stability of this compound during extraction and storage?

- Methodological Answer : Degradation is minimized by using inert atmospheres (e.g., nitrogen), low-temperature storage (−80°C), and light-protected containers. Solvent choice is critical: methanol is preferred over ethyl acetate or acetone due to better stabilization of labile ligustilide derivatives. Purity assessments should include periodic HPLC-UV checks at λ = 245–280 nm to monitor degradation peaks .

Q. What are the key challenges in isolating this compound from complex botanical matrices?

- Methodological Answer : Co-elution with structurally similar compounds (e.g., Z-ligustilide, senkyunolides) necessitates orthogonal separation methods. Combining normal-phase chromatography with reversed-phase HPLC improves resolution. Preparative-scale isolation requires fractionation guided by LC-MS/MS to track m/z signals specific to this compound (e.g., [M+H]+ = 233.1) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic factors governing this compound’s reactivity?

- Methodological Answer : DFT calculations (e.g., M06-2X/6-311+G(2df,p)) model the molecule’s frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like Diels-Alder cycloadditions. For example, the polarity of this compound’s carbonyl groups directs nucleophilic attacks, as shown in studies of indolyne analogs . Solvent effects are incorporated using the SMD continuum model to refine energy barriers.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in cell lines, assay protocols, or compound purity. A meta-analysis approach is recommended:

Q. How can isotopic labeling (e.g., ¹³C, ²H) track the metabolic fate of this compound in vivo?

- Methodological Answer : Synthesize isotopically labeled analogs via palladium-catalyzed cross-coupling or enzymatic biotransformation. Administer ¹³C-labeled this compound to rodent models and use LC-MS/MS with selected reaction monitoring (SRM) to trace metabolites. Tissue distribution studies require cryogenic sectioning and MALDI-TOF imaging for spatial resolution .

Data Presentation and Reproducibility

Q. What are the best practices for reporting NMR data of this compound to ensure reproducibility?

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological effects?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) with ≥6 data points. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls. Data should be fitted to a four-parameter logistic curve (IC₅₀/EC₅₀) using software like GraphPad Prism. Report Hill slopes to assess cooperativity .

Tables for Methodological Reference

| Parameter | HPLC Conditions for this compound | Reference |

|---|---|---|

| Column | C18 (150 mm × 4.6 mm, 5 μm) | |

| Mobile Phase | Methanol:H₂O (60:40, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 245 nm | |

| Runtime | 15 min |

| DFT Calculation Parameters | Values | Reference |

|---|---|---|

| Functional | M06-2X | |

| Basis Set | 6-311+G(2df,p) | |

| Solvent Model | SMD (methanol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.